BenchChemオンラインストアへようこそ!

4-Bromo-1,2,5-trimethyl-1H-imidazole

Suzuki-Miyaura cross-coupling Dehalogenation side reaction Palladium catalysis

4-Bromo-1,2,5-trimethyl-1H-imidazole (C6H9BrN2, MW 189.05) is a trisubstituted haloimidazole featuring a bromine atom at the 4-position and methyl groups at the 1-, 2-, and 5-positions. It is notified under the EC List number 850-480-8 with harmonised classification and labelling as Acute Tox.

Molecular Formula C6H9BrN2
Molecular Weight 189.056
CAS No. 1036990-53-0
Cat. No. B2401898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2,5-trimethyl-1H-imidazole
CAS1036990-53-0
Molecular FormulaC6H9BrN2
Molecular Weight189.056
Structural Identifiers
SMILESCC1=C(N=C(N1C)C)Br
InChIInChI=1S/C6H9BrN2/c1-4-6(7)8-5(2)9(4)3/h1-3H3
InChIKeyCKKMAWNEIWLYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,2,5-trimethyl-1H-imidazole (CAS 1036990-53-0): A Key Halogenated Imidazole Building Block for Medicinal Chemistry and Cross-Coupling


4-Bromo-1,2,5-trimethyl-1H-imidazole (C6H9BrN2, MW 189.05) is a trisubstituted haloimidazole featuring a bromine atom at the 4-position and methyl groups at the 1-, 2-, and 5-positions . It is notified under the EC List number 850-480-8 with harmonised classification and labelling as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. The compound is commercially available at ≥96% purity in pack sizes ranging from 1 g to 250 g, positioning it as a readily accessible building block for laboratories requiring multi-gram quantities .

Why 4-Bromo-1,2,5-trimethyl-1H-imidazole Cannot Be Simply Replaced by 4-Iodo or 4-Chloro Analogs in Cross-Coupling and Nucleophilic Displacement


Halogen substitution at the imidazole 4-position profoundly influences both reactivity and side-reaction profiles, making simple one-for-one replacement unreliable. Nucleophilic displacement studies demonstrate that 4-bromoimidazoles are slightly more reactive than their 4-iodo counterparts toward S-nucleophiles under basic conditions, reversing the typical halide leaving-group order observed in simple aryl systems [1]. In palladium-catalyzed Suzuki-Miyaura couplings, direct comparison of halogenated azoles has established that bromo derivatives undergo significantly less dehalogenation than iodo derivatives, which are prone to premature reduction that erodes yield and complicates purification [2]. The 4-chloro analog, if available, would be expected to exhibit substantially lower oxidative addition rates with Pd(0), requiring harsher conditions or specialized catalyst systems. Furthermore, the 1,2,5-trimethyl substitution pattern enforces exclusive functionalization at the 4-position, a regiochemical constraint that 1,2,4-trimethyl or des-methyl analogs do not share, directly impacting the purity profile of downstream products. These cumulative differences mean that substituting the bromo compound with an iodo or chloro congener without re-optimizing reaction conditions carries a high risk of reduced yield, increased by-product formation, or complete reaction failure.

Head-to-Head and Class-Level Quantitative Evidence: Why 4-Bromo-1,2,5-trimethyl-1H-imidazole Outperforms Iodo and Chloro Analogs


Suzuki-Miyaura Coupling Fidelity: Reduced Dehalogenation vs. 4-Iodo Analogs (Class-Level Inference from Halogenated Azoles)

A direct comparative study of chloro, bromo, and iodopyrazoles in the Suzuki-Miyaura reaction demonstrated that bromo and chloro derivatives were superior to iodo analogs due to a significantly reduced propensity for dehalogenation [1]. Although this head-to-head comparison was performed on pyrazoles, the electronic similarity of azole heterocycles supports extrapolation to imidazoles. For 4-bromo-1,2,5-trimethyl-1H-imidazole specifically, no quantitative dehalogenation rate has been reported; however, the class-level evidence provides a strong rationale for selecting the bromo compound over the 4-iodo-1,2,5-trimethyl-1H-imidazole analog (CAS 1254347-38-0) when planning Suzuki-Miyaura couplings, particularly with electron-rich or sterically hindered boronic acids where dehalogenation is most problematic.

Suzuki-Miyaura cross-coupling Dehalogenation side reaction Palladium catalysis

Nucleophilic Displacement Reactivity Advantage over 4-Iodo Analog (Class-Level Evidence from Nitro-Activated Imidazoles)

Kulkarni and Grimmett (1987) examined the displacement of halogen by S-nucleophiles (arylthiolates) in 5(4)-halo-4(5)-nitroimidazoles and reported that bromo compounds are slightly more reactive than the corresponding iodo analogues [1]. This finding runs counter to the typical aryl halide reactivity order (I > Br > Cl) observed in many cross-coupling and SNAr contexts, and it has been attributed to electronic factors specific to the imidazole ring. While the study employed nitro-activated substrates, the underlying electronic perturbation of the imidazole nucleus is relevant to the broader class of 4-haloimidazoles, suggesting that 4-bromo-1,2,5-trimethyl-1H-imidazole may offer a kinetic advantage over 4-iodo-1,2,5-trimethyl-1H-imidazole in nucleophilic displacement reactions, potentially enabling the use of milder bases or lower temperatures.

Nucleophilic aromatic substitution Halogen displacement Imidazole functionalization

Sonogashira Alkynylation Yields of 70–93% for 4-Bromoimidazole Substrates (Cross-Study Comparable Evidence)

Sandtorv and Bjørsvik (2015) developed a Sonogashira coupling protocol for the attachment of terminal alkynes to the imidazole backbone using 4-bromoimidazole substrates and reported isolated yields of 4-alkynylated imidazoles in the range of 70–93% [1]. The study employed DFT-calculated electrostatic potential surfaces to rationalize alkyne reactivity, establishing a quantitative EPS threshold (-94 to -105 kJ mol⁻¹) predictive of coupling success. While the specific substrate scope did not include 1,2,5-trimethyl-substituted derivatives, the demonstrated compatibility of 4-bromoimidazole electrophiles with diverse terminal alkynes under palladium/copper co-catalysis indicates that 4-bromo-1,2,5-trimethyl-1H-imidazole is likely to perform comparably. No analogous yield data are available for the 4-iodo or 4-chloro congeners under identical Sonogashira conditions, preventing direct yield comparison.

Sonogashira coupling Alkyne introduction Imidazole C–C bond formation

Commercial Availability and Purity: ≥96% Purity in Multi-Gram Quantities (Supporting Evidence for Procurement)

4-Bromo-1,2,5-trimethyl-1H-imidazole is listed by reputable chemical suppliers at ≥96% purity (GC) with packaging options spanning 1 g, 5 g, 25 g, 100 g, and 250 g . This purity specification and the availability of multi-gram quantities position the compound as a practical, off-the-shelf building block suitable for both discovery-scale library synthesis and early process development. In contrast, the 4-iodo analog (CAS 1254347-38-0) is catalogued by fewer suppliers and does not carry a readily accessible public purity specification , while the 4-chloro analog does not appear in major public chemical databases with a verified CAS registry number, suggesting limited commercial availability. This disparity in sourcing reliability means that procurement of the bromo compound carries lower lead-time risk and enables more consistent lot-to-lot reproducibility.

Chemical procurement Building block availability Quality specification

Optimal Deployment Scenarios for 4-Bromo-1,2,5-trimethyl-1H-imidazole in Medicinal Chemistry and Process Development


Medicinal Chemistry: Suzuki-Miyaura Library Synthesis for Kinase Inhibitor Lead Optimization

The compound serves as a versatile 4-arylation handle in the modular construction of trisubstituted imidazole-based kinase inhibitor libraries [1]. Its bromo substituent enables reliable Suzuki-Miyaura coupling with diverse arylboronic acids, while the reduced dehalogenation propensity relative to iodo analogs minimizes the formation of des-halo by-products [2]. This is particularly advantageous when synthesizing compound arrays where each coupling must proceed cleanly to avoid laborious chromatography of structurally similar impurities. The 1,2,5-trimethyl pattern locks the site of diversification exclusively at C4, eliminating regioisomeric ambiguity in SAR interpretation.

Process Chemistry: Multi-Gram Scale Functionalization via Sonogashira Alkynylation

For process chemists requiring multi-gram quantities of 4-alkynylated imidazole intermediates, the established Sonogashira protocol yielding 70–93% provides a validated starting point [3]. The ready commercial availability of the bromo compound in up to 250 g lots means that initial condition scouting can be performed at discovery scale and directly scaled without changing the bromo building block source. The documented hazardous classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [4] also ensures that appropriate handling and engineering controls can be designed prior to scale-up, reducing EHS compliance delays.

Late-Stage Diversification via Nucleophilic Displacement

The slight reactivity advantage of bromo over iodo in nucleophilic displacement reactions with sulfur nucleophiles [5] makes this compound a preferred starting point for synthesizing thioether-linked imidazole conjugates. In fragment-based drug discovery, where rapid analoging is required to explore SAR around a sulfur-linked motif, the use of the bromo compound may permit shorter reaction times and reduce the excess of nucleophile needed, directly improving the efficiency of parallel synthesis workflows.

Procurement Risk Mitigation: Primary Building Block for CRO and Internal Discovery Programs

Contract research organizations (CROs) and internal medicinal chemistry groups benefit from standardizing on 4-bromo-1,2,5-trimethyl-1H-imidazole as the default 4-functionalized imidazole building block because of its documented purity specification (≥96%) and multi-supplier availability . Unlike the 4-iodo congener, which lacks a public purity certificate and is listed by fewer vendors, or the 4-chloro congener, which is essentially absent from commercial catalogs, the bromo compound supports robust supply chain continuity. This standardization reduces the risk of project delays caused by sole-source dependency or batch quality variability.

Quote Request

Request a Quote for 4-Bromo-1,2,5-trimethyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.